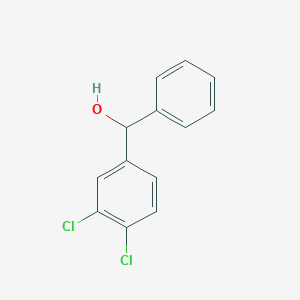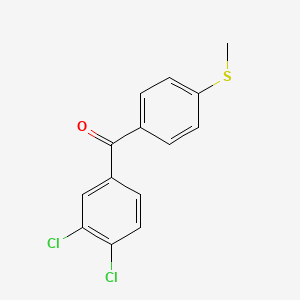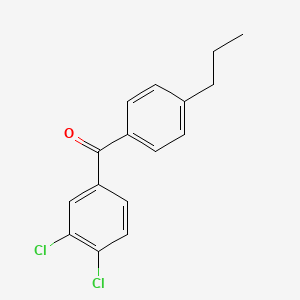
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate (MBTTC) is an organic compound with a unique chemical structure consisting of two sulfur atoms, a bromine atom, and a methyl group. It is a versatile compound with a wide range of applications in scientific research and industrial processes. MBTTC has been used in various fields, such as catalysis, material science, and nanotechnology.
Applications De Recherche Scientifique
Polymer Synthesis
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate has been studied in the context of polymer synthesis. For instance, Trumbo (1992) investigated the copolymerization behavior of 4-bromo-2-vinyl thiophene with methyl methacrylate and n-butyl acrylate, demonstrating its reactivity as a monomer in copolymerizations (Trumbo, 1992).
Synthesis of Brominated Thiophenes
Gronowitz et al. (1993) described the synthesis of brominated (methylthio)thiophenes, which is relevant for the preparation of Methyl 5-bromo-4-methyl-2-thiophenecarboxylate. Their work provided a convenient method for the preparation of various brominated thiophene derivatives (Gronowitz et al., 1993).
Vibrational Spectra and DFT Simulations
Balakit et al. (2017) conducted a study on a thiophene derivative, focusing on its synthesis, vibrational spectra, and DFT simulations. This research offers insights into the structural and electronic properties of similar thiophene compounds, including Methyl 5-bromo-4-methyl-2-thiophenecarboxylate (Balakit et al., 2017).
Chemical Synthesis and Reactions
Kozmík and Paleček (1992) explored the preparation of related thiophene carboxylates. Their work included methods for selective reduction and treatment with sulfuryl chloride, contributing to the broader understanding of chemical reactions involving thiophene carboxylates (Kozmík & Paleček, 1992).
Substituent Effects on Thiophene Compounds
Satonaka (1983) reported on the NMR and IR studies of various substituted thiophenecarboxylates. This research is pertinent for understanding the impact of different substituents, such as bromo and methyl groups, on the properties of thiophene compounds (Satonaka, 1983).
Development of Novel Insecticides
Hull et al. (2007) explored the development of halogenated 2-thiophenecarboxylic acid derivatives, including the synthesis of related compounds, for the production of a new family of insecticides. This research demonstrates the potential application of such compounds in agriculture and pest control (Hull et al., 2007).
Propriétés
IUPAC Name |
methyl 5-bromo-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWZFHRMQRWEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383709 | |
| Record name | Methyl 5-bromo-4-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-methylthiophene-2-carboxylate | |
CAS RN |
54796-47-3 | |
| Record name | Methyl 5-bromo-4-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-4-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

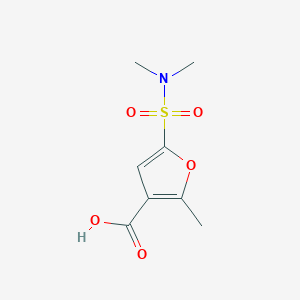
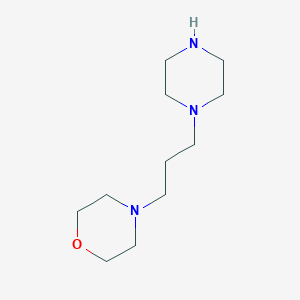
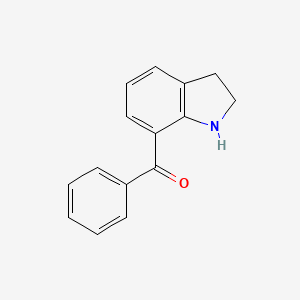



![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
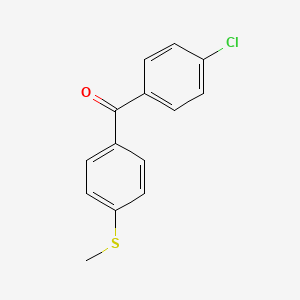
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
